5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2226182-67-6
VCID: VC6980069
InChI: InChI=1S/C7H9IN2O2/c1-2-3-10-6(8)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
SMILES: CCCN1C(=CC(=N1)C(=O)O)I
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid

CAS No.: 2226182-67-6

Cat. No.: VC6980069

Molecular Formula: C7H9IN2O2

Molecular Weight: 280.065

* For research use only. Not for human or veterinary use.

5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid - 2226182-67-6

Specification

CAS No. 2226182-67-6
Molecular Formula C7H9IN2O2
Molecular Weight 280.065
IUPAC Name 5-iodo-1-propylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9IN2O2/c1-2-3-10-6(8)4-5(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Standard InChI Key AQBXQNPMZXMOPY-UHFFFAOYSA-N
SMILES CCCN1C(=CC(=N1)C(=O)O)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 5 with a propyl group, iodine atom, and carboxylic acid moiety, respectively. The iodine atom at position 5 introduces steric bulk and enhances electrophilicity, facilitating participation in cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for modulating solubility and target binding in drug design .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2226182-67-6
Molecular FormulaC₇H₉IN₂O₂
Molar Mass280.06 g/mol
Predicted Density1.95 ± 0.1 g/cm³
Predicted Boiling Point393.1 ± 27.0 °C
pKa3.69 ± 0.10

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from unsubstituted pyrazole precursors. A common route includes:

  • Alkylation: Introduction of the propyl group via nucleophilic substitution using 1-bromopropane under basic conditions.

  • Iodination: Electrophilic substitution at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .

  • Carboxylation: Oxidation of a methyl or hydroxymethyl group at position 3 to the carboxylic acid using potassium permanganate or other oxidizing agents .

Industrial-Scale Production

While detailed industrial protocols are proprietary, batch processes in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to maximize yield (>75%). Continuous flow systems may optimize iodination steps by minimizing side reactions.

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 650–680 cm⁻¹ (C-I stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 4.15 (q, 2H, N-CH₂), δ 8.21 (s, 1H, pyrazole-H) .

    • ¹³C NMR: δ 10.5 (CH₂CH₂CH₃), δ 52.8 (N-CH₂), δ 167.2 (C=O) .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Carboxylic Acid Derivatives: Reacts with thionyl chloride to form acyl chlorides, enabling amide couplings with amines .

  • Iodo Substitution: Participates in palladium-catalyzed cross-couplings to introduce aryl or alkenyl groups.

Comparative Reactivity with Isomers

The positional isomer 5-iodo-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1566796-68-6) exhibits distinct reactivity due to the carboxyl group’s proximity to the iodine atom. For example, the 4-carboxyl isomer shows higher acidity (pKa ≈ 3.2) and enhanced participation in intramolecular hydrogen bonding .

Applications in Research

Pharmaceutical Development

Pyrazole derivatives are investigated as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The iodine atom in this compound allows radiolabeling with iodine-125 for pharmacokinetic studies.

Material Science

Incorporated into metal-organic frameworks (MOFs), the carboxylic acid group coordinates with metal ions like Cu²⁺ or Zn²⁺, creating porous materials for gas storage.

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